

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-(Bromomethyl)pyridazine

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Compound of Interest

Compound Name: 3-(Bromomethyl)pyridazine

Cat. No.: B1321611

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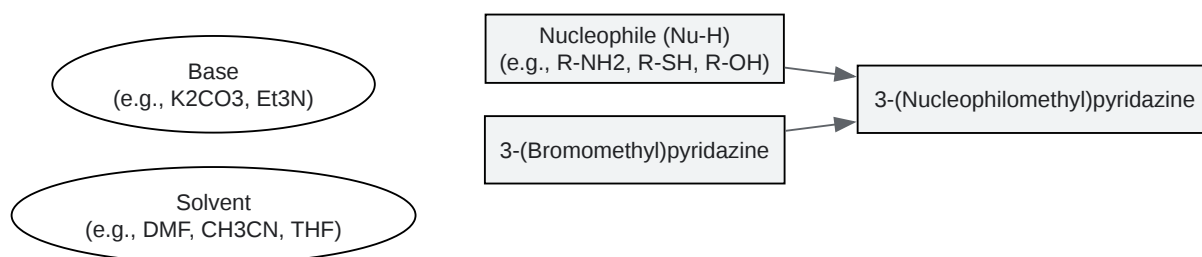
This document provides detailed protocols for the nucleophilic substitution of **3-(Bromomethyl)pyridazine**, a versatile building block in medicinal chemistry and drug discovery. The pyridazine motif is a key component in a number of biologically active compounds, and the ability to functionalize the 3-position via nucleophilic displacement of the bromide ion from the methyl group opens up a wide array of synthetic possibilities.

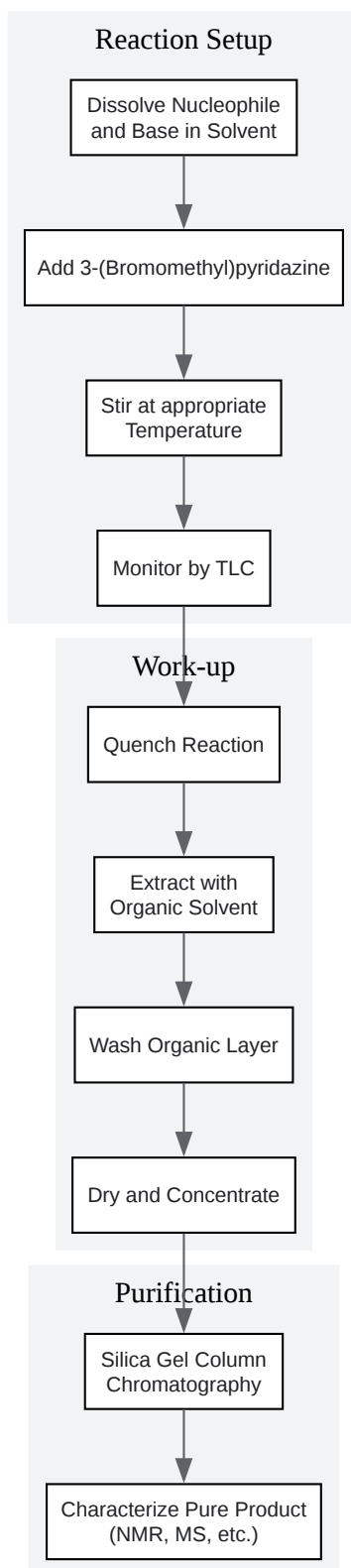
Introduction

3-(Bromomethyl)pyridazine is a reactive electrophile that readily undergoes SN2 reactions with a variety of nucleophiles, including amines, thiols, and alcohols. This reactivity allows for the introduction of diverse functional groups at the 3-position of the pyridazine ring, enabling the synthesis of libraries of compounds for structure-activity relationship (SAR) studies. The electron-deficient nature of the pyridazine ring can influence the reactivity of the benzylic-like bromide, making it a valuable synthon for the construction of novel molecular architectures.

General Reaction Scheme

The fundamental transformation involves the displacement of the bromide ion by a nucleophile, as depicted in the following scheme:





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